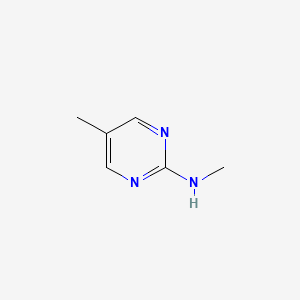

N,5-Dimethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

859957-10-1 |

|---|---|

Molecular Formula |

C6H9N3 |

Molecular Weight |

123.16 g/mol |

IUPAC Name |

N,5-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-6(7-2)9-4-5/h3-4H,1-2H3,(H,7,8,9) |

InChI Key |

HDCAHRAHYJJDSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)NC |

Origin of Product |

United States |

The Enduring Significance of Pyrimidine Scaffolds in Chemistry

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a structure of profound importance in the chemical and life sciences. chemicalbook.com This scaffold is a fundamental component of nucleic acids (DNA and RNA), where the pyrimidine bases cytosine, thymine, and uracil (B121893) play a central role in genetic coding and transcription. chemicalbook.com Beyond this vital biological role, the pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and ability to form diverse hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents. matrix-fine-chemicals.com

Pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. chemicalbook.commatrix-fine-chemicals.comsigmaaldrich.com Marketed drugs containing the pyrimidine core are used to treat a variety of conditions, from infections and cancers to neurological disorders. matrix-fine-chemicals.com The versatility of the pyrimidine ring system allows chemists to create vast libraries of compounds with finely tuned properties, making it a subject of continuous and intensive investigation.

Substituted Aminopyrimidines: a Focus of Academic Inquiry

Within the broad family of pyrimidine (B1678525) derivatives, substituted aminopyrimidines represent a particularly significant and heavily researched subclass. researchgate.netnih.gov The amino group is a key functional group that can be readily modified, allowing for the synthesis of a wide range of analogues. iucr.org These compounds are frequently investigated for their biological activity and serve as crucial intermediates in the synthesis of more complex molecules and pharmaceuticals. nih.gov

Research has shown that the position and nature of substituents on the aminopyrimidine ring are critical determinants of a compound's biological function. nih.goviucr.org For instance, different substitution patterns can lead to potent and selective inhibitors of various enzymes, such as protein kinases, which are key targets in cancer therapy. iucr.org The facile synthesis of polysubstituted aminopyrimidines is highly desirable for creating screening libraries to identify new drug leads. researchgate.net Consequently, a significant body of academic work is dedicated to developing novel synthetic routes and exploring the structure-activity relationships of these compounds. researchgate.netiucr.org

The Curious Case of N,5 Dimethylpyrimidin 2 Amine: Research Landscape and Knowledge Gaps

Classical Pyrimidine Synthesis Routes Applicable to this compound

The foundational methods for pyrimidine ring synthesis have been established for over a century and continue to be relevant in the preparation of a wide array of derivatives, including this compound. These classical routes typically involve the cyclization of acyclic precursors.

Condensation Reactions with 1,3-Dicarbonyl Compounds and Amidines/Ureas

A cornerstone of pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.netmdpi.comslideshare.net This acid or base-catalyzed reaction is a versatile method for creating the pyrimidine core. slideshare.net For the synthesis of a 2-aminopyrimidine (B69317) derivative like this compound, a common strategy involves the reaction of a β-dicarbonyl compound with guanidine (B92328). wikipedia.org

The general mechanism involves the initial reaction of the N-C-N component (like an amidine or urea) with a carbonyl group of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The specific precursors for this compound would theoretically involve a 1,3-dicarbonyl compound bearing a methyl group at the C2 position and N-methylguanidine or a related N-methylated amidine.

Recent advancements have focused on expanding the variety of substitution patterns and identifying new reaction conditions to improve the accessibility of starting materials. researchgate.net

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-existing pyrimidine rings, particularly those bearing halogen substituents. researchgate.netnih.gov Halogenated pyrimidines are readily available and serve as versatile substrates for introducing various functional groups. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, often proceeding more readily than with analogous benzene (B151609) halides. researchgate.net

For the synthesis of this compound, a key intermediate would be a 2-halo-5-methylpyrimidine. Reaction of this intermediate with an appropriate amine, such as methylamine (B109427), under suitable conditions would yield the target compound. The reactivity of the halogen leaving group typically follows the order F > Cl > Br > I in activated aryl systems. researchgate.net

However, in the context of 2,4-disubstituted pyrimidines, the regioselectivity of nucleophilic substitution can be a challenge, as the first amine addition often occurs preferentially at the more reactive 4-position. google.com Researchers have explored various strategies to control this regioselectivity, including the careful selection of reaction solvents and conditions to favor substitution at the C-2 position. google.com For instance, it has been surprisingly found that by choosing the right solvent, an amine functionality can be preferentially added to the C-2 position of the pyrimidine ring via nucleophilic aromatic substitution without the need for a Lewis acidic metal ion. google.com

Advanced Synthetic Approaches to this compound Derivatives

In recent years, a variety of advanced synthetic methods have been developed to improve the efficiency, selectivity, and environmental friendliness of pyrimidine synthesis. These approaches often lead to higher yields, shorter reaction times, and access to a broader range of derivatives.

Microwave-Assisted Organic Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net This method has been successfully applied to the synthesis of pyrimidine derivatives, offering significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and the formation of fewer byproducts. researchgate.netrsc.org

For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines has been efficiently achieved using microwave irradiation. rsc.org The reaction proceeds via an aromatic nucleophilic substitution mechanism. rsc.org This "green" synthesis approach is rapid and high-yielding. rsc.org The electronic effects of substituents on the aniline (B41778) starting material can influence the reaction outcome by affecting the nucleophilicity of the amino group. rsc.orgrsc.org This methodology could be adapted for the synthesis of this compound by reacting a suitable 2-halopyrimidine with methylamine under microwave conditions.

| Entry | Substituent on Aniline | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) |

|---|---|---|---|---|

| 1 | 3,4,5-trimethoxy | Several hours | 10 min | 90 |

| 2 | 4-methyl | Several hours | 10 min | High |

| 3 | ortho-methyl | Several hours | 10 min | High |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netresearchgate.net These reactions are prized for their mild conditions, high functional group tolerance, and broad applicability in the synthesis of complex molecules, including pharmaceuticals. researchgate.net

The Suzuki reaction, which couples an organoboron compound with a halide or triflate, is particularly well-suited for the arylation of halogenated pyrimidines. researchgate.netmdpi.com This method allows for the introduction of a wide range of aryl and heteroaryl groups onto the pyrimidine ring with high efficiency. mdpi.com For the synthesis of derivatives of this compound, a 2-halo-5-methylpyrimidine could be coupled with an appropriate boronic acid to introduce substituents at the 2-position. Conversely, a 2-amino-5-bromopyrimidine (B17363) could be coupled with a methylboronic acid derivative.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that is widely used for the formation of C-N bonds. researchgate.netnih.gov This reaction enables the coupling of amines with aryl halides and has been successfully applied to the amination of halopyrimidines. mit.edu This provides a direct route to N-substituted aminopyrimidines.

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |

| 5-bromopyrimidine | 4-biphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O | 5-([1,1'-biphenyl]-4-yl)pyrimidine | 87 |

| 5-bromopyrimidine | 4-(methylsulafanyl)phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O | 5-[4-(methylsulfanyl)phenyl]pyrimidine | 93 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of pyrimidine synthesis, this has led to the development of more environmentally benign methodologies. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as it reduces waste and improves atom economy. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to cleaner reactions and simpler workups. rasayanjournal.co.inmdpi.com Mechanochemical grinding is one such technique that has been used for the synthesis of N-substituted amines. mdpi.com

Use of safer solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is preferred. researchgate.netrasayanjournal.co.in For example, the synthesis of benzimidazolopyrimidines has been achieved in water using thiamine (B1217682) hydrochloride as a catalyst. researchgate.net

Multicomponent reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical. rasayanjournal.co.in The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. wikipedia.org

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to economic benefits through reduced waste, energy consumption, and processing steps. rasayanjournal.co.in

Regioselective Synthesis Strategies for this compound Frameworks

The regioselective synthesis of this compound is centered on the careful selection of precursors that dictate the final arrangement of the methyl groups and the exocyclic amine. The principal synthesis, often referred to as the Traube synthesis, involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with a guanidine derivative. cdnsciencepub.com

To achieve the 5-methyl substitution, the 1,3-dicarbonyl precursor must contain a methyl group on the central carbon atom (C2 position). For the N-methyl-2-amino functionality, two primary regioselective strategies can be employed:

Direct Condensation with a Substituted Guanidine: This approach utilizes N-methylguanidine as the N-C-N component. Its reaction with a 2-methyl-1,3-dicarbonyl compound, such as 3-methylpentane-2,4-dione, leads directly to the target pyrimidine framework. The regioselectivity is inherent in the symmetry of the chosen dicarbonyl compound, ensuring a single cyclization product. The reaction proceeds through the formation of C-N bonds via nucleophilic attack and subsequent dehydration to form the aromatic ring. researchgate.net

Post-Synthetic N-Methylation: An alternative strategy involves an initial synthesis of 5-methylpyrimidin-2-amine (B1316505), followed by a selective methylation step.

Step 1: Synthesis of 5-methylpyrimidin-2-amine: Guanidine is reacted with a 2-methyl-1,3-dicarbonyl precursor.

Step 2: Selective N-methylation: The resulting 5-methylpyrimidin-2-amine possesses two potentially reactive nitrogen atoms in the pyrimidine ring and an exocyclic amino group. Regioselective methylation of the exocyclic amino group can be challenging. However, specific reagents and conditions can favor the formation of the N-methyl derivative over methylation of the ring nitrogens. This type of regioselective functionalization is a key challenge in pyrimidine chemistry, often requiring careful control of reaction parameters or the use of protecting groups. researchgate.net

The choice of synthetic strategy often depends on the availability of starting materials and the desired process efficiency. The direct condensation method is generally more straightforward, provided the substituted guanidine is accessible.

Table 1: Potential Regioselective Synthetic Routes and Precursors

| Route | Precursor 1 (N-C-N) | Precursor 2 (C-C-C) | Key Transformation | Advantage |

|---|---|---|---|---|

| Direct Condensation | N-Methylguanidine | 3-Methylpentane-2,4-dione | One-pot cyclocondensation | High atom economy, direct formation of the target molecule. |

| Post-Synthetic Functionalization | Guanidine | 3-Methylpentane-2,4-dione | Cyclocondensation followed by selective N-methylation | Allows for late-stage diversification if other isomers are desired. |

Nucleophilic aromatic substitution (SNAr) on a pre-existing pyrimidine ring is another powerful tool for introducing substituents regioselectively. researchgate.netresearchgate.net For instance, a synthesis could start from a di-chlorinated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. researchgate.net While not a direct route to this compound, this principle highlights the methods available for selectively functionalizing the pyrimidine core, where the inherent electronic properties of the ring direct incoming nucleophiles to specific positions (typically C4 and C6). researchgate.net

Mechanistic Studies of Synthetic Pathways to this compound

The mechanism for the formation of pyrimidines from 1,3-dicarbonyl compounds and amidines or guanidines has been elucidated through detailed studies, often using spectroscopic techniques like C-13 NMR to identify reaction intermediates. cdnsciencepub.com Applying this established mechanism to the synthesis of this compound from N-methylguanidine and 3-methylpentane-2,4-dione provides a clear picture of the reaction pathway.

The reaction is understood to proceed through the following key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of N-methylguanidine on one of the carbonyl carbons of 3-methylpentane-2,4-dione. This forms a tetrahedral carbonyl addition intermediate. cdnsciencepub.comumich.edu

Formation of an Enamine Intermediate: The initial adduct rapidly loses a molecule of water to form a more stable open-chain enamine intermediate. This step involves the condensation of the amine and carbonyl groups. cdnsciencepub.com

Intramolecular Cyclization: The second crucial step is the intramolecular nucleophilic attack by the remaining terminal nitrogen of the guanidine moiety onto the second carbonyl carbon. This attack leads to the closure of the six-membered ring, forming a dihydroxytetrahydropyrimidine intermediate. cdnsciencepub.comumich.edu The identification of such cyclic intermediates has been key to confirming the reaction pathway. cdnsciencepub.com

Aromatization: The final step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration event results in the formation of the stable, aromatic pyrimidine ring, yielding this compound.

Table 2: Mechanistic Steps in the Formation of this compound

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic attack of N-methylguanidine on a carbonyl group of 3-methylpentane-2,4-dione. | Tetrahedral carbonyl addition compound |

| 2 | Dehydration (loss of H₂O) from the initial adduct. | Open-chain enamine |

| 3 | Intramolecular nucleophilic attack from the second guanidine nitrogen onto the remaining carbonyl group. | Dihydroxytetrahydropyrimidine |

| 4 | Final dehydration (loss of H₂O) to achieve aromaticity. | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectra of this compound and its derivatives reveal characteristic signals for the aromatic, methyl, and amine protons. In a derivative, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, the ¹H NMR spectrum in CDCl₃ shows a singlet for the C4/C6-methyl protons at approximately 2.22 ppm and a singlet for the H-5 proton of the pyrimidine ring at 6.26 ppm. The N-H proton of the secondary amine appears as a broad signal around 5.19 ppm. researchgate.net For a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, in DMSO-d₆, the methyl protons present as a singlet at 2.28 ppm, while the pyrimidine ring proton (H-5) appears as a singlet at 6.68 ppm. arabjchem.org

Table 1: ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton | Chemical Shift (ppm) in CDCl₃ researchgate.net | Chemical Shift (ppm) in DMSO-d₆ arabjchem.org |

|---|---|---|

| C5-CH₃ | - | - |

| N-CH₃ | - | - |

| Pyrimidine H-4/H-6 | - | - |

| Pyrimidine H-5 | 6.26 | 6.68 |

| NH | 5.19 | - |

| C4/C6-CH₃ | 2.22 | 2.28 |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by providing insights into the carbon skeleton. For ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, the ¹³C NMR spectrum shows signals for the pyrimidine ring carbons, with C2, C4/C6, and C5 appearing at distinct chemical shifts. The methyl carbons attached to the pyrimidine ring are also clearly identified. researchgate.netmdpi.com In 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the carbon signals are observed at 161.17 ppm (C2), 169.56 ppm (C4/C6), 112.43 ppm (C5), and 23.91 ppm for the methyl carbons. arabjchem.org

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon | Chemical Shift (ppm) arabjchem.org |

|---|---|

| C2 | 161.17 |

| C4/C6 | 169.56 |

| C5 | 112.43 |

| C4/C6-CH₃ | 23.91 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in this compound. The spectra of its derivatives typically exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine group is observed in the range of 3289-3356 cm⁻¹. mdpi.comasianpubs.org The C=N stretching vibrations of the pyrimidine ring are found between 1589 and 1625 cm⁻¹. asianpubs.org Additionally, C-H stretching vibrations for the methyl groups and the aromatic ring are also present. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (secondary amine) | 3289 - 3356 | mdpi.comasianpubs.org |

| C-H Stretch (aromatic) | ~3070 | mdpi.com |

| C-H Stretch (aliphatic) | ~2973 | mdpi.com |

| C=O Stretch (ester/amide) | 1633 - 1741 | mdpi.com |

| C=N Stretch (pyrimidine ring) | 1589 - 1625 | asianpubs.org |

| C-H Bend (methyl/aromatic) | 1470 - 1504 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For a derivative, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, the maximum absorption (λₘₐₓ) in methanol (B129727) is observed at 303 nm, which is attributed to the π → π* transitions within the conjugated pyrimidine system. mdpi.com Studies on other derivatives have also reported absorption maxima in the UV region, confirming the presence of the chromophoric pyrimidine ring. arabjchem.org

Table 4: UV-Vis Spectroscopic Data for an this compound Derivative

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| Methanol | 303 | 2007 | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. The electron ionization (EI) mass spectrum of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate shows a molecular ion peak [M]⁺ at m/z 370. mdpi.com High-resolution mass spectrometry provides the exact mass, which for this derivative was found to be 370.2038, consistent with the calculated value of 370.2005 for the molecular formula C₂₀H₂₆N₄O₃. mdpi.com The fragmentation pattern often involves the loss of substituents from the pyrimidine ring and cleavage of the side chain.

X-ray Crystallography for Solid-State Structure Determination

Table 5: Crystallographic Data for 4,6-Dimethylpyrimidin-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃ | iucr.org |

| Molecular Weight | 123.16 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a (Å) | 11.519 (7) | iucr.org |

| b (Å) | 11.021 (6) | iucr.org |

| c (Å) | 32.386 (18) | iucr.org |

| β (°) | 91.112 (10) | iucr.org |

| Volume (ų) | 4111 (4) | iucr.org |

| Z | 24 | iucr.org |

Computational Chemistry and Theoretical Studies of N,5 Dimethylpyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for predicting the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), researchers can model molecular geometry, electronic distribution, and chemical reactivity with high accuracy. While specific studies on N,5-Dimethylpyrimidin-2-amine are limited, extensive research on close structural analogues, such as 2-amino-4,6-dimethylpyrimidine (B23340), provides valuable comparative data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for optimizing molecular geometries and determining electronic properties. Studies on related compounds like 2-amino-4,6-dimethylpyrimidine using DFT methods, such as B3LYP with 6-31++G(d,p) or 6-311++G(d,p) basis sets, have been performed to calculate structural parameters. omicsonline.orgwiley.com These calculations provide the most stable conformation of the molecule by finding the energy minimum on the potential energy surface.

The optimized structure of pyrimidine (B1678525) derivatives shows that bond lengths can be influenced by the substitution pattern on the ring. omicsonline.org For instance, in the pyrimidine ring, C-C and C-N bond lengths typically range from 1.375–1.383 Å and 1.329–1.344 Å, respectively. omicsonline.org Theoretical calculations for derivatives have shown excellent correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational methods used. arabjchem.org

Table 1: Selected Optimized Geometric Parameters for a Dimethylpyrimidine Analogue Data based on calculations for related dimethylpyrimidine structures.

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Length | C-C (in ring) | ~1.38 Å |

| Bond Length | C-N (in ring) | ~1.33 Å |

| Bond Angle | N-C-N (in ring) | ~126° |

| Bond Angle | C-N-C (in ring) | ~116° |

This interactive table showcases typical geometric parameters for a dimethylpyrimidine core as determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. arabjchem.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.

The energies of these orbitals are also related to the ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO). ijarset.com These values help in calculating other global reactivity descriptors such as chemical hardness, softness, and electronegativity. ijarset.compau.edu.tr For a derivative of 4,6-dimethylpyrimidin-2-amine, the HOMO-LUMO energy gap was calculated to be approximately 4.77 eV in the gas phase, indicating considerable stability. arabjchem.org

Table 2: Frontier Orbital Energies and Related Parameters for a Dimethylpyrimidine Derivative Data derived from studies on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. arabjchem.org

| Parameter | Abbreviation | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.05 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.28 |

| Energy Gap | ΔE | 4.77 |

| Ionization Potential | I | 6.05 |

| Electron Affinity | A | 1.28 |

This interactive table presents the frontier molecular orbital energies and related quantum chemical parameters.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red indicates regions of most negative potential, which are favorable sites for electrophilic attack, while blue indicates regions of most positive potential, which are susceptible to nucleophilic attack. walisongo.ac.id

For a molecule like this compound, the MEP map would be expected to show negative potential (red or yellow) around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, due to the presence of lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors. dtic.mil Conversely, the hydrogen atoms of the amino group and methyl groups would exhibit positive potential (blue), representing favorable sites for interaction with nucleophiles. dtic.mil

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It translates the complex wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (hyperconjugation). wisc.edustackexchange.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or nucleic acid. These studies are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular docking studies have been performed on various derivatives of dimethylpyrimidine to evaluate their potential as inhibitors for several protein targets. These studies calculate the binding affinity, typically expressed as a binding energy in kcal/mol, and analyze the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-alkyl interactions. arabjchem.orgsemanticscholar.org

For example, derivatives of dimethylpyrimidine have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic therapy. jocms.orgsemanticscholar.org Docking simulations revealed binding energies ranging from -7.2 to -8.1 kcal/mol, with key interactions involving residues like ASP 1046 and CYS 919 in the kinase domain. semanticscholar.org In another study, a derivative of 4,6-dimethylpyrimidin-2-amine was docked with DNA, showing a strong binding affinity of -8.3 kcal/mol, stabilized by multiple hydrogen bonds and π-alkyl interactions within the DNA minor groove. arabjchem.org Furthermore, dimethylpyrimidine derivatives have been evaluated as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov

Table 3: Summary of Molecular Docking Studies on Dimethylpyrimidine Derivatives

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-substituted-6-methoxy-N,N-dimethylpyrimidin-2-amine | VEGFR-2 Kinase | -7.2 to -8.1 | ASP 1046, CYS 919 |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | DNA | -8.3 | Minor groove bases |

| Dimethylpyrimidine derivatives | FGFR4 | Not specified | Cys552 (covalent) |

| N,6-dimethylpyrimidine-2,4-diamine derivatives | EHMT2 | -10.3 to -10.7 | Not specified |

This interactive table summarizes findings from molecular docking studies involving various dimethylpyrimidine derivatives and their biological targets.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations for this compound were not found in the reviewed literature, studies on structurally related pyrimidine derivatives offer valuable insights into the expected dynamic behavior of this compound. MD simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time, providing a detailed view of their conformational flexibility and intermolecular interactions.

In studies of other pyrimidine-based compounds, MD simulations have been crucial for understanding their stability when bound to biological targets such as proteins. For instance, in a study of potential inhibitors for euchromatin histone lysine (B10760008) methyl transferase (EHMT2), a target for β-thalassemia, MD simulations were performed on pyrimidine derivatives. evitachem.com The simulations, conducted using software like GROMACS, assessed the stability of the ligand-protein complexes in a simulated physiological environment. Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which reveals the flexibility of individual amino acid residues.

For example, the MD simulation of N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine, a related pyrimidine derivative, demonstrated its stability within the binding pocket of EHMT2. evitachem.com These simulations typically involve placing the docked complex in a water-filled box, neutralizing the system with ions, and then running the simulation for a specific duration to observe the interaction dynamics. The results from such studies, including binding free energy calculations, help in validating the docking poses and in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. evitachem.com

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, while direct SAR studies are not extensively documented, research on analogous pyrimidine derivatives provides a framework for inferring its potential SAR.

A study on aminodimethylpyrimidinol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) highlighted key structural features that determine inhibitory activity. The analysis revealed that the substitution pattern on the pyrimidine ring and associated phenyl rings significantly impacts the compound's efficacy. For instance, the introduction of methyl groups on the pyrimidine ring, a feature present in this compound, was a key modification in the synthesized library of compounds.

The SAR analysis of these derivatives, supported by molecular docking, showed that specific substitutions are crucial for maintaining the necessary interactions with the target protein. For example, the presence of fluorine on a connected dimethoxyphenyl ring was found to contribute to higher FGFR4 activity. The loss of hydrogen bonds with key amino acid residues, such as Ala553, due to certain modifications, resulted in a decrease in inhibitory activity.

Below is a table summarizing SAR insights from related pyrimidine derivatives:

| Compound Series | Key Structural Features | Impact on Biological Activity |

| Aminodimethylpyrimidinol Derivatives | Fluorine substitution on the dimethoxyphenyl ring | Higher FGFR4 inhibitory activity. |

| Methyl groups on the pyrimidine core | Loss of hydrogen bonds with Ala553, leading to reduced activity in some analogs. |

These findings underscore the importance of specific substituent groups and their positions in determining the biological activity of pyrimidine derivatives, providing a basis for the rational design of future analogs of this compound.

Vibrational Spectroscopy Calculations

Vibrational spectroscopy, combined with quantum chemical calculations, is a powerful method for elucidating the molecular structure and bonding of a compound. While specific vibrational analysis of this compound is not detailed in the available literature, extensive studies on its close isomer, 2-amino-4,6-dimethylpyrimidine (ADMP), offer significant transferable insights.

These studies typically employ Density Functional Theory (DFT) calculations, often using the B3LYP functional with various basis sets like 6-31+G* and 6-311++G**, to compute the optimized molecular geometry and vibrational frequencies. The calculated frequencies are then compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes.

For ADMP, the vibrational spectra have been thoroughly analyzed. The C-H stretching vibrations of the pyrimidine ring are typically observed in the 3120-3010 cm⁻¹ region. The N-H stretching modes of the amino group are also prominent and provide information about hydrogen bonding. The in-plane and out-of-plane bending vibrations of the ring and substituent groups occur at lower frequencies.

A normal coordinate analysis (NCA) is often performed to assign the vibrational modes comprehensively. This involves defining a set of internal coordinates and calculating the potential energy distribution (PED) for each mode, which indicates the contribution of each coordinate to the vibration.

The computational approach for a derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, also utilized the B3LYP/6-311G(d,p) level of theory for geometry optimization and frequency calculations.

For this compound, a similar computational approach would be expected to yield a vibrational spectrum with characteristic bands for the pyrimidine ring, the N-methyl group, and the 5-methyl group. The positions of these bands would be sensitive to the specific substitution pattern, distinguishing it from its isomers.

The table below presents a selection of calculated and experimental vibrational frequencies for the closely related isomer, 2-amino-4,6-dimethylpyrimidine, which can serve as a reference for understanding the vibrational properties of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) | Assignment |

| C-H Stretch | 3050 | 3050 | - | Aromatic C-H stretching |

| C-H Bend | 1150 | 1150 | - | In-plane C-H bending |

| C-H Bend | 820 | 820 | - | Out-of-plane C-H bending |

Data derived from studies on 2-amino-4,6-dimethylpyrimidine.

These computational and spectroscopic analyses are crucial for confirming the structure of synthesized compounds and for understanding the electronic and steric effects of different substituent groups on the pyrimidine core.

Reactivity and Reaction Mechanisms Involving N,5 Dimethylpyrimidin 2 Amine

Nucleophilic Substitution Reactions

The reactivity of N,5-dimethylpyrimidin-2-amine in nucleophilic substitution reactions is multifaceted. The exocyclic amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic centers. While the pyrimidine (B1678525) ring itself is electron-deficient, making it susceptible to nucleophilic attack, this typically requires the presence of a good leaving group, such as a halogen, on the ring.

The synthesis of related N-aryl-4,6-dimethylpyrimidin-2-amines via nucleophilic aromatic substitution (SNAr) highlights the principles involved. In these reactions, a halogenated pyrimidine, like 2-chloro-4,6-dimethylpyrimidine (B132427), reacts with an amine nucleophile. rsc.orgscispace.com The reaction proceeds through a Meisenheimer complex intermediate. rsc.orgscispace.com The presence of electron-donating groups on the amine nucleophile enhances its reactivity and typically leads to higher yields. rsc.org

Conversely, the amino and methyl groups on the this compound ring are electron-donating, which increases the electron density on the pyrimidine ring. This effect can enhance the rate of nucleophilic aromatic substitution if a leaving group is present at the 4 or 6 positions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards attack by electrophiles. However, the presence of strong activating groups, such as the amino (-NH₂) and methyl (-CH₃) groups in this compound, can increase the electron density sufficiently to allow for substitution to occur, particularly at the C-5 position.

While direct electrophilic substitution on this compound is not extensively documented, related systems provide insight. For instance, pyrimidines bearing multiple amine substituents can undergo electrophilic attack. The nitration of a 2,4-diaminopyrimidine (B92962) derivative using nitric acid in concentrated sulfuric acid successfully introduced a nitro group at the C-5 position. csir.co.za This suggests that under strongly acidic and electrophilic conditions, the C-5 position of an activated pyrimidine ring is the most probable site of reaction. The failure of nitrosation reactions on some secondary arylamino-pyrimidines indicates that the electrophile must be sufficiently strong to overcome the ring's inherent deactivation. csir.co.za

Cyclization Reactions and Heterocyclic Ring Transformations

This compound and its close analogs are valuable synthons for constructing fused heterocyclic systems. The 2-amino group provides a reactive handle for annulation reactions, where it can act as a binucleophile to form new rings fused to the pyrimidine core.

These transformations often involve an initial reaction to introduce a suitable side chain onto the amino group, followed by an intramolecular cyclization. For example, 2-amino-4,6-dimethyl pyrimidine can be reacted with ethyl chloroacetate (B1199739) and then hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. This intermediate can then undergo intramolecular cyclization with various reagents to yield fused five-membered heterocyclic rings like oxadiazoles, thiadiazoles, and triazoles. Similarly, the reaction of 6-amino-1,3-dimethyluracil (B104193) with aldehydes and amines leads to the formation of fused pyrimido[4,5-d]pyrimidine (B13093195) systems through a double Mannich reaction mechanism. nih.gov Another documented transformation involves treating (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide, which results in a complex mechanism forming 5,7-dimethyl- biomedpharmajournal.orgresearchgate.nettriazolo[1,5-a]pyrimidine-2-thiol. vjs.ac.vn

| Starting Pyrimidine Analog | Reagents | Resulting Fused Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethyl pyrimidine | 1. Ethyl chloroacetate 2. Hydrazine hydrate 3. N-Aryl/alkyl isothiocyanates 4. o-Phosphoric acid | (5-Aryl/alkyl-amino- biomedpharmajournal.org-thiadiazol-2-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amine | |

| 2-Amino-4,6-dimethyl pyrimidine | 1. Ethyl chloroacetate 2. Hydrazine hydrate 3. N-Aryl/alkyl isothiocyanates 4. I₂ with KI (alkaline) | (5-Aryl/alkyl-amino- biomedpharmajournal.org-oxadiazol-2-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amine | |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Formaldehyde, Primary amines | Pyrimido[4,5-d]pyrimidin-2,4-dione | nih.gov |

| (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetohydrazide | Carbon disulfide, KOH, Ethanol (B145695) | 5,7-Dimethyl- biomedpharmajournal.orgresearchgate.nettriazolo[1,5-a]pyrimidine-2-thiol | vjs.ac.vn |

Derivatization Pathways and Functional Group Transformations

The primary amino group at the C-2 position of this compound is readily acylated to form the corresponding amides. This reaction is a standard functional group transformation for primary amines. mnstate.edu Acylation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents.

A protocol for amide coupling using in situ generated acyl fluorides has been shown to be effective for coupling sterically hindered substrates and electron-deficient amines. rsc.org In one study, 2-amino-4,6-dimethylpyrimidine (B23340), an analog of the title compound, was successfully coupled with sterically hindered carboxylic acids at elevated temperatures, resulting in good isolated yields of the corresponding amide product. rsc.org Lipase-catalyzed acylation also represents an efficient method for these transformations. libretexts.org

The amino group of this compound can undergo N-alkylation through nucleophilic substitution reactions with alkyl halides. mnstate.eduwikipedia.org In this process, the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond. The reaction typically produces an ammonium (B1175870) salt, which is then neutralized by a base (which can be excess amine) to yield the alkylated amine. mnstate.edu

A common complication in the alkylation of primary amines is polyalkylation, where the resulting secondary amine can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt. mnstate.eduwikipedia.org Controlling the stoichiometry and reaction conditions is crucial to achieve mono-alkylation. Studies on the alkylation of related (4,6-dimethylpyrimidin-2-yl)cyanamide (B1619948) have shown that the reaction proceeds effectively at the exocyclic nitrogen atom. researchgate.net

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. asianpubs.orgbohrium.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. bohrium.com

The synthesis is typically carried out by refluxing an equimolar mixture of the aminopyrimidine and the carbonyl compound in a suitable solvent like ethanol. ijcr.infosdiarticle5.com The formation of Schiff bases from substituted aminopyrimidines is a well-established method for synthesizing ligands used in coordination chemistry and for developing compounds with potential biological activity. ijcr.infosdiarticle5.com

| Aminopyrimidine Analog | Carbonyl Compound | Reaction Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | 5-Nitrosalicylaldehyde | Reflux in ethanol | Schiff Base Ligand | ijcr.info |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 2-Hydroxy-1-naphthaldehyde | Reflux in ethanol | Schiff Base Ligand | sdiarticle5.com |

| 5-Acetyl-2,6-dimethylpyrimidin-4(3H)-one | Aromatic amines (forms imine from ketone) | Condensation | 2,6-Dimethyl-5-[1-(arylimino)ethyl]pyrimidin-4-(3H)-one | asianpubs.org |

Alkylation Reactions

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in redox reactions is a critical aspect of its chemical profile. The pyrimidine ring, being an electron-deficient aromatic system, and the presence of an amino group, which is susceptible to oxidation, and a methyl group, which can also be oxidized, confer a versatile redox behavior upon the molecule.

Oxidation Reactions

The oxidation of this compound can proceed through several pathways, primarily involving the pyrimidine ring nitrogens and the exocyclic amino group. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

N-Oxidation:

One of the common oxidation reactions for pyrimidine derivatives is N-oxidation, leading to the formation of pyrimidine N-oxides. The nitrogen atoms of the pyrimidine ring can be oxidized using various peracids. For aminopyrimidines, the position of N-oxidation is influenced by the electronic effects of the substituents. In the case of this compound, the 2-dimethylamino group is an electron-donating group, which can direct the oxidation to the N1 and/or N3 positions of the pyrimidine ring. Strong oxidizing agents like a mixture of hydrogen peroxide and trifluoroacetic anhydride (B1165640) or m-chloroperoxybenzoic acid (mCPBA) are often employed for such transformations. rsc.orgcdnsciencepub.com The formation of N-oxides can significantly alter the electronic properties and biological activity of the parent molecule. For instance, the oxidation of fused diamino-pyrimidine compounds with a mixture of trifluoroacetic anhydride and hydrogen peroxide has been shown to yield the corresponding mono-N-oxide derivatives. rsc.org

Oxidation of the Amino Group:

The exocyclic dimethylamino group is also a potential site for oxidation. Electrochemical oxidation of amines is a well-established process that typically involves the initial formation of a radical cation. mdpi.com This can be followed by further reactions to yield various products. While specific studies on the electrochemical oxidation of this compound are not extensively documented, the general mechanism for the oxidation of tertiary amines suggests that it can lead to dealkylation, forming a secondary amine and an aldehyde. mdpi.com In the context of drug metabolism, the oxidation of aminopyrimidines can lead to the formation of N-oxide impurities, as observed in studies of related pharmaceutical compounds. nih.gov

Oxidation with Strong Oxidizing Agents:

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to more extensive oxidation, potentially involving the methyl group or even leading to ring cleavage under harsh conditions. The oxidation of heterocyclic compounds with permanganate is known, but the selectivity can be an issue. researchgate.net The outcome of such reactions with this compound would likely be a complex mixture of products unless the reaction conditions are carefully controlled.

| Oxidizing Agent | Potential Reaction Type | Potential Products | General Conditions |

| m-Chloroperoxybenzoic acid (mCPBA) | N-Oxidation | This compound N1-oxide and/or N3-oxide | Inert solvent (e.g., CH₂Cl₂) |

| H₂O₂ / Trifluoroacetic anhydride | N-Oxidation | This compound N1-oxide and/or N3-oxide | Controlled temperature |

| Electrochemical Oxidation | Oxidation of amino group | Demethylated products, N-oxides | Specific electrode and potential |

| Potassium Permanganate (KMnO₄) | Oxidation of methyl group/ring | Carboxylic acid derivatives, ring-opened products | Aqueous or organic solvent |

Reduction Reactions

The reduction of this compound can target either the pyrimidine ring or any reducible functional groups that might be introduced onto the molecule.

Reduction of the Pyrimidine Ring:

The pyrimidine ring in this compound can be reduced, although it is generally more resistant to reduction than some other heterocyclic systems.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of aromatic rings. However, for pyrimidines, this can sometimes lead to the degradation of the ring system. fluorine1.ru The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (temperature, pressure) is crucial to achieve the desired reduction to a dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) without significant side reactions.

Hydride Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the pyrimidine ring, particularly when it is activated by an electron-withdrawing group. researchgate.net For this compound, the electron-donating nature of the amino group makes the ring less susceptible to hydride attack. However, under forcing conditions, reduction to a dihydropyrimidine derivative might be possible. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not capable of reducing the pyrimidine ring unless it is activated by strong electron-withdrawing groups or in specific reaction systems. rsc.orgwikipedia.org

Reduction of Functional Groups:

If this compound were to be functionalized with a reducible group, such as a nitro group, standard reduction methods could be applied. For example, the reduction of a nitro-substituted pyrimidine to an amino group is a common transformation.

Reduction of a Nitro Group: The reduction of a nitro group on a pyrimidine ring can be effectively achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or with catalytic hydrogenation. sci-hub.se This reaction is a key step in the synthesis of many substituted aminopyrimidines.

| Reducing Agent | Potential Reaction Type | Potential Products | General Conditions |

| H₂ / Catalyst (Pd, Pt, Ni) | Ring Reduction | Dihydropyrimidine/Tetrahydropyrimidine derivatives | Elevated temperature and pressure |

| Lithium Aluminum Hydride (LiAlH₄) | Ring Reduction | Dihydropyrimidine derivatives | Anhydrous ether or THF |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards the ring | No reaction with the ring | Methanol (B129727) or ethanol solvent |

| Tin(II) Chloride (SnCl₂) | Reduction of a nitro substituent (if present) | Amino-substituted pyrimidine | Acidic medium (e.g., HCl) |

Coordination Chemistry and Ligand Properties of N,5 Dimethylpyrimidin 2 Amine

Design and Synthesis of Metal Complexes Featuring N,5-Dimethylpyrimidin-2-amine as a Ligand

The synthesis of metal complexes involving this compound or its derivatives, particularly Schiff bases, is typically achieved through straightforward condensation and complexation reactions. bohrium.comunn.edu.ng A common synthetic strategy involves the initial formation of a Schiff base ligand by reacting an amino-pyrimidine derivative with a suitable aldehyde or ketone. unn.edu.ngijcr.info This is often carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695). unn.edu.ngijcr.info

Following the synthesis of the ligand, the metal complex is prepared by reacting the Schiff base with a metal salt, usually a nitrate (B79036) or acetate (B1210297), in an appropriate solvent. unn.edu.ngijcr.infofrontiersin.org The reaction mixture is typically stirred at an elevated temperature to facilitate complex formation. frontiersin.org The resulting metal complexes can then be isolated by filtration, washed, and dried. unn.edu.ngfrontiersin.org

For instance, Schiff base ligands derived from 2-amino-4,6-dimethylpyrimidine (B23340) have been synthesized by condensation with various aldehydes, such as 5-nitrosalicylaldehyde and 2-hydroxy-1-naphthaldehyde. ijcr.infosdiarticle5.com These ligands have been used to prepare complexes with Cu(II), Mn(II), and Ni(II). ijcr.infosdiarticle5.com Similarly, heteroleptic complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized using a Schiff base derived from 2-amino-4,6-dimethylpyrimidine and 2-hydroxy-1,4-naphthoquinone, along with 2,2'-bipyridine (B1663995) as a co-ligand. frontiersin.org The synthesis of these mixed-ligand complexes involves reacting the primary Schiff base ligand and 2,2'-bipyridine with the corresponding metal acetate in methanol (B129727). frontiersin.org

The stoichiometry of the resulting complexes is often determined to be a 1:2 metal-to-ligand ratio for simple complexes and a 1:1:1 ratio for mixed-ligand systems. ijcr.infofrontiersin.org

Spectroscopic Characterization of this compound Metal Complexes (e.g., IR, UV-Vis, NMR, Magnetic Susceptibility, Molar Conductivity)

The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic and physical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. The N-H stretching vibrations of the amine group, typically observed in the range of 3300-3000 cm⁻¹, are monitored for shifts upon complexation. orgchemboulder.com In primary amines, two bands are expected, while secondary amines show a single band. orgchemboulder.com The absence or shift of these bands in the complex's spectrum can indicate the involvement of the amine nitrogen in coordination. nih.gov Furthermore, the C=N stretching vibration of Schiff base ligands, usually found around 1650-1580 cm⁻¹, often shifts to a lower wavenumber upon coordination, providing evidence of the imine nitrogen's participation in bonding. sdiarticle5.comijsr.net The appearance of new bands in the far-IR region (e.g., 500-400 cm⁻¹) can be assigned to M-N and M-O vibrations, confirming the formation of coordinate bonds. sdiarticle5.com The presence of coordinated water molecules is often indicated by a broad band in the 3500-3050 cm⁻¹ region. ijcr.infosdiarticle5.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal center. The spectra of the complexes typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and d-d transitions of the metal ion. nih.gov Shifts in the intra-ligand transition bands upon complexation suggest the involvement of the ligand in coordination. The d-d transition bands are characteristic of the metal ion and its coordination environment. For example, Cu(II) complexes often exhibit bands consistent with an octahedral or distorted octahedral geometry. sdiarticle5.comnih.gov The position and number of these bands can help in assigning the geometry of the complex. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. frontiersin.orgmdpi.com The chemical shifts of protons and carbons in the ligand are compared with those in the complex. Significant shifts in the resonances of nuclei near the coordination sites provide evidence of complex formation. semanticscholar.org For instance, the disappearance of the N-H proton signal can indicate deprotonation and coordination of the amine nitrogen. nih.gov

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which in turn provides insight into their electronic structure and geometry. libretexts.org Paramagnetic complexes contain unpaired electrons, while diamagnetic complexes have all electrons paired. libretexts.org The effective magnetic moment (μeff) can be calculated from the magnetic susceptibility data and is often used to distinguish between different geometries, such as high-spin and low-spin octahedral or tetrahedral configurations for transition metal ions. frontiersin.orglibretexts.org For example, a magnetic moment of around 5.92 B.M. is characteristic of high-spin octahedral Mn(II) complexes, while values in the range of 4.60–6.05 B.M. are typical for high-spin octahedral Co(II) complexes. frontiersin.org

Molar Conductivity: Molar conductivity measurements in a suitable solvent like DMSO are used to determine the electrolytic nature of the complexes. ajpojournals.org Low molar conductivity values generally indicate that the complexes are non-electrolytes, suggesting that the anions are coordinated to the metal ion rather than being present as counter-ions in the crystal lattice. unn.edu.ngresearchgate.net

Table 1: Spectroscopic and Physical Data for Selected Metal Complexes of this compound Derivatives

| Complex | IR (cm⁻¹) ν(M-N)/ν(M-O) | UV-Vis (cm⁻¹) | Magnetic Moment (B.M.) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Proposed Geometry |

|---|---|---|---|---|---|

| [Cu(L¹)₂(H₂O)₂] (L¹ = Schiff base of 2-amino-4,6-dimethylpyrimidine and 5-nitrosalicylaldehyde) | ~400-500 / ~500-600 ijcr.info | 13812, 30030 ijcr.info | Diamagnetic ijcr.info | Low (non-electrolyte) ijcr.info | Octahedral ijcr.info |

| [Mn(L¹)₂(H₂O)₂] | ~400-500 / ~500-600 ijcr.info | - | - | Low (non-electrolyte) ijcr.info | Octahedral ijcr.info |

| [Ni(HL)(bipy)(OAc)] (HL = 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione, bipy = 2,2'-bipyridine) | 501 / 423 frontiersin.org | 36900, 25356, 18018, 16159, 12830 frontiersin.org | 3.16 frontiersin.org | 8.32 frontiersin.org | Octahedral frontiersin.org |

| [Co(HL)(bipy)(OAc)] | - | 28023, 32835, 52012 nih.gov | 4.99 frontiersin.org | - | Octahedral frontiersin.org |

| [Mn(HL)(bipy)(OAc)] | - | 25761, 32719-38167, 46082 nih.gov | 6.02 frontiersin.org | - | Octahedral frontiersin.org |

| [Cu(HL)(bipy)(OAc)]·H₂O | - | 44642, 33112-31949, 26296, 21413 nih.gov | - | - | Distorted Octahedral nih.gov |

Theoretical Investigations of Coordination Modes and Geometries

Computational methods, such as Density Functional Theory (DFT), are employed to complement experimental findings and provide deeper insights into the coordination behavior of this compound and its derivatives. omicsonline.orgbohrium.com These theoretical studies can be used to optimize the geometry of the ligands and their metal complexes, calculate electronic properties, and predict spectroscopic data. omicsonline.org

By performing geometry optimizations, researchers can determine the most stable coordination modes and predict the bond lengths and angles within the complex. omicsonline.org This information is valuable for confirming the coordination environment around the metal center, which is often proposed based on experimental data. For example, theoretical calculations can help to confirm whether a ligand acts as a bidentate or tridentate chelating agent. researchgate.net

Furthermore, DFT calculations can be used to compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO provides information about the electronic stability and reactivity of the complex. These calculations can also be used to simulate UV-Vis spectra by calculating the electronic transitions and their corresponding oscillator strengths, which can then be compared with experimental spectra to validate the proposed structures. omicsonline.org

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to investigate the charge distribution within the molecule and understand the nature of the metal-ligand bonds. omicsonline.org This analysis can quantify the extent of electron delocalization and charge transfer between the metal and the ligand, providing a more detailed picture of the bonding interactions. omicsonline.org

Stability and Reactivity of this compound Coordination Compounds

The stability of coordination compounds derived from this compound and its derivatives is an important aspect of their chemistry. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are often used to study the thermal stability of these complexes. ijcr.infosdiarticle5.com TGA provides information about the decomposition pattern of the complex as a function of temperature, allowing for the identification of the loss of coordinated water molecules and the subsequent decomposition of the organic ligand. ijcr.infosdiarticle5.com The final residue is often the metal oxide, which can be used to confirm the metal content of the complex. sdiarticle5.com The kinetic and thermodynamic parameters for the decomposition process, such as activation energy and entropy of activation, can also be calculated from the TGA data, providing insights into the thermal stability of the complexes. sciencepublishinggroup.com

The reactivity of these coordination compounds has also been explored, particularly in the context of catalysis. For instance, rare earth metal amides, which feature metal-nitrogen bonds, have shown high selectivity in the cyclotrimerization or cyclodimerization of isocyanates. acs.org The reactivity and selectivity of these catalysts are influenced by the nature of the isocyanate substrate. acs.org These catalysts offer advantages such as high reactivity, good selectivity, low catalyst loading, and mild reaction conditions. acs.org

The stability of the coordination sphere also influences the potential applications of these compounds. For example, the formation of stable chelates is a key factor in their biological activity, as chelation can enhance the lipophilicity of the compounds and facilitate their transport across cell membranes. frontiersin.org

Advanced Applications and Potential Research Directions for N,5 Dimethylpyrimidin 2 Amine

Applications in Agrochemical Research

The pyrimidine (B1678525) ring is a well-established pharmacophore in agricultural chemistry. The specific substitution pattern of N,5-Dimethylpyrimidin-2-amine offers a versatile template for creating new agrochemicals. Researchers have modified this core to develop compounds with potential fungicidal, herbicidal, and insecticidal properties.

Derivatives incorporating the dimethylpyrimidine amine structure have shown notable efficacy against various phytopathogenic fungi. The introduction of different functional groups to the core scaffold allows for the fine-tuning of activity against specific fungal species.

For instance, a series of novel benzoylpyrimidinylurea derivatives were synthesized and evaluated for their antifungal properties. Among these, compounds 19 and 25 demonstrated broad-spectrum fungicidal activity, with inhibitory effects greater than 50% against 13 different phytopathogenic fungi, a performance superior to the commercial pesticide pyrimethanil (B132214) under similar test conditions. nih.govresearchgate.net In-vivo experiments further confirmed that these compounds provided protective activity against Sclerotinia sclerotiorum on the leaves of Brassica oleracea L. researchgate.net Similarly, pyridylpyrazol amide derivatives containing a pyrimidine moiety have been synthesized, with some compounds exhibiting moderate to good antifungal activity against fungi such as Gibberella zeae and Botrytis cinerea at a concentration of 50 µg/mL. frontiersin.org

Other studies have explored Schiff base complexes. Cu(II) and Mn(II) complexes of a Schiff base ligand derived from 2-amino-4,6-dimethylpyrimidine (B23340) were tested against several fungi, including Aspergillus niger, Penicillium chrysogenum, and Fusarium moneliforme, with the metal complexes showing enhanced antifungal activity compared to the uncomplexed ligand. ijcr.info Azo dyes and their metal complexes derived from N-(4, 6-dimethylpyrimidin-2-yl) benzenesulfonamide (B165840) also showed that the presence of a metal ion enhanced the inhibition of fungal strains. scispace.com The general findings indicate that pyrimidine analogs possess a range of biological activities, including antifungal properties. mdpi.com

Fungicidal Activity of this compound Derivatives

| Compound Type | Target Fungi | Activity Level | Reference |

|---|---|---|---|

| Benzoylpyrimidinylurea Derivatives | Broad-spectrum (13 fungi) | >50% inhibition at 50 µg/mL | nih.gov, researchgate.net |

| Pyridylpyrazol Amide Derivatives | Gibberella zeae, Botrytis cinerea | Moderate to good at 50 µg/mL | frontiersin.org |

| Schiff Base Metal Complexes | Aspergillus niger, P. chrysogenum | Good | ijcr.info |

| Azo Dye Metal Complexes | Various fungal strains | Enhanced inhibition | scispace.com |

The structural framework of this compound is also relevant in the search for new herbicides. Research indicates that certain pyrimidine derivatives can interfere with essential biological pathways in plants, leading to effective weed control.

In one study, a series of 5-acylbarbituric acid derivatives, which contain a pyrimidine core, were designed and synthesized. The results showed that compounds like BBA-22 and BBA-27 exhibited excellent herbicidal activity against all tested weeds at a rate of 1500 g·ha⁻¹. ccspublishing.org.cn Further development led to 5-(1-amino-2-phenoxyethylidene)barbituric acid derivatives. Notably, compound APB-5 displayed excellent post-emergent herbicidal activity, achieving 100% inhibition against broadleaf weeds like Brassica campestris and Amaranthus retroflexus at a low dosage of 187.5 g·ha⁻¹. sioc-journal.cn This compound also showed a broad spectrum of weed control and good crop safety for wheat and maize. sioc-journal.cn The mechanism of action for compound APB-5 was found to be similar to auxin-type herbicides. sioc-journal.cn These studies underscore the potential of the pyrimidine scaffold in developing new herbicidal agents. mdpi.com

Herbicidal Activity of Pyrimidine Derivatives

| Compound Series | Example Compound | Weeds Controlled | Application Rate for High Efficacy | Reference |

|---|---|---|---|---|

| 5-Acylbarbituric Acids | BBA-22, BBA-27 | All tested weeds | 1500 g·ha⁻¹ | ccspublishing.org.cn |

| 5-(1-amino-2-phenoxyethylidene)barbiturates | APB-5 | Brassica campestris, Amaranthus retroflexus | 187.5 g·ha⁻¹ | sioc-journal.cn |

Research into pyrimidine-based compounds has yielded promising candidates for new insecticides. Modifications to the this compound core structure have led to derivatives with significant activity against various insect pests.

A notable study involved the synthesis of novel benzoylpyrimidinylurea derivatives. These compounds act as chitin (B13524) synthesis inhibitors. nih.gov Compound 7 from this series was particularly effective, showing 100% larvicidal activity against the mosquito Culex pipiens pallens at a concentration as low as 0.25 µg/mL. nih.govresearchgate.net Another study focused on pyridylpyrazol amide derivatives containing a pyrimidine moiety, which showed some insecticidal activity against pests like Spodoptera litura and Mythimna separata at a concentration of 200 µg/mL. frontiersin.org Additionally, pyrimidine-linked pyrazole (B372694) heterocyclics have been synthesized and screened for their insecticidal activity against Pseudococcidae insects, demonstrating the utility of this chemical class in pest management.

Insecticidal Activity of Pyrimidine Derivatives

| Compound Series | Example Compound | Target Insect | Activity Level | Reference |

|---|---|---|---|---|

| Benzoylpyrimidinylurea Derivatives | Compound 7 | Culex pipiens pallens (mosquito larvae) | 100% mortality at 0.25 µg/mL | nih.gov, researchgate.net |

| Pyridylpyrazol Amide Derivatives | Various | Spodoptera litura, Mythimna separata | Moderate activity at 200 µg/mL | frontiersin.org |

| Pyrimidine-linked Pyrazoles | Various | Pseudococcidae (mealybugs) | Active |

Herbicidal Activity Studies

Explorations in Material Science

Beyond agrochemicals, the chemical properties of this compound lend themselves to applications in material science. The compound can act as a versatile building block in polymer chemistry and has relevance in the growing field of advanced luminescent materials.

This compound serves as a valuable building block in organic synthesis for creating more complex heterocyclic systems. The presence of an amino group and a modifiable pyrimidine ring allows it to be incorporated into polymer chains. The ability of the amino group to react in condensation or addition polymerization reactions, coupled with the thermal stability often associated with heterocyclic rings, makes such monomers attractive for creating specialty polymers. These polymers could potentially have applications in areas requiring thermally resistant materials or materials with specific electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. nih.gov This effect is of great interest for applications in sensors, bio-imaging, and optoelectronic devices. The core structures of pyrimidine derivatives have been investigated for AIE properties. For example, studies on 5-(benzylidene)pyrimidine-2,4,6-triones have shown that these molecules are virtually non-luminescent in dilute solutions but become highly emissive in an aggregated state. researchgate.net The emission color of these AIE-active compounds can be tuned by changing the substituents on the molecule. researchgate.net The structural characteristics of this compound, featuring a substituted pyrimidine ring, make it and its derivatives potential candidates for the design of new AIE luminogens. The ability to form intermolecular interactions, such as hydrogen bonds, can restrict intramolecular rotations in the aggregated state, a key mechanism for activating AIE. nih.gov

Polymer Chemistry Applications

Catalytic Applications of this compound Derivatives

Derivatives of this compound are emerging as versatile scaffolds in the development of novel catalysts. The inherent electronic properties and substitution patterns of the pyrimidine ring make it a valuable component in designing ligands for various catalytic transformations. For instance, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, to synthesize more complex molecules. nih.gov The nitrogen atoms in the pyrimidine ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Research has shown that modifying the substituents on the pyrimidine core can fine-tune the catalytic properties. For example, the introduction of different aryl or alkyl groups can impact the steric and electronic environment around the metal center, thereby affecting the efficiency of the catalytic cycle. nih.gov While direct catalytic applications of this compound itself are not extensively documented, its derivatives are being explored for their potential in creating new catalytic systems for organic synthesis.

Biological Activity Investigations (Preclinical/Theoretical)

The this compound core is a privileged scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities. The following sections delve into the preclinical and theoretical investigations of these compounds in various therapeutic areas.

Kinase Inhibition Studies

Derivatives of dimethylpyrimidine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.net The pyrimidine core can mimic the purine (B94841) base of ATP, allowing these compounds to bind to the ATP-binding site of kinases and block their activity.

Theoretical and in vitro studies have demonstrated that modifications to the dimethylpyrimidine scaffold can lead to highly selective and potent kinase inhibitors. For example, the addition of specific side chains can enhance binding affinity and selectivity for target kinases. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the kinase domain, guiding the design of new analogs with improved potency and selectivity. nih.govresearchgate.net For example, a study on FGFR4 inhibitors revealed that while introducing methyl groups to the pyrimidine ring could weaken binding affinity due to steric clashes, specific substitutions, like a difluoro substituent on an associated ring, could maintain a favorable conformation for strong interaction. nih.govresearchgate.net

Table 1: Kinase Inhibition by Dimethylpyrimidine Derivatives

| Derivative Class | Target Kinase | Key Findings |

| Aminopyrimidines | Bcr-Abl Tyrosine Kinase | Serve as a scaffold for inhibitors like imatinib. researchgate.net |

| 2,5-diaminopyrimidines | Bruton's Tyrosine Kinase (Btk) | Covalent irreversible inhibitors with a dual-action mode of inhibition. researchgate.net |

| Aminodimethylpyrimidinols | Fibroblast Growth Factor Receptor 4 (FGFR4) | Compound 6O showed potent and highly selective inhibitory activity over FGFR1-3. nih.govresearchgate.net |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of this compound derivatives has been a significant area of research. These compounds have shown activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity:

Numerous studies have reported the antibacterial efficacy of dimethylpyrimidine derivatives. For instance, certain sulfonamide derivatives incorporating a 4,6-dimethylpyrimidin-2-yl moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov One such compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly effective against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. The pyrimidine core is thought to mimic endogenous molecules, thereby interfering with metabolic pathways.

Antifungal Activity:

Derivatives of dimethylpyrimidine have also been investigated for their antifungal properties. Studies have shown that certain bipyrazol-5-ols containing a pyrimidine ring exhibit interesting antifungal activity against yeasts like Candida albicans and Saccharomyces cerevisiae. tandfonline.com Metal complexes of Schiff bases derived from 2-amino-4,6-dimethylpyrimidine have also shown promising antifungal activity against various fungal strains, including Aspergillus niger and Penicillium chrysogenum. ijcr.infoijcr.info However, some studies have reported resistance in certain fungal species, such as C. albicans and C. glabrata, to specific dimethylpyrimidine derivatives. biomedpharmajournal.orgresearchgate.net

Table 2: Antifungal Activity of Dimethylpyrimidine Derivatives

| Derivative | Fungal Strain | Activity |

| Bipyrazol-5-ols with pyrimidine ring | Candida albicans, Saccharomyces cerevisiae | Active tandfonline.com |

| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives | Aspergillus terreus, Aspergillus niger | Active, with A. terreus being more affected. researchgate.net |

| Various synthesized derivatives | Candida albicans, Candida glabrata | Resistant biomedpharmajournal.orgresearchgate.net |

Antiviral Activity:

The antiviral potential of dimethylpyrimidine derivatives has been explored against various viruses. For example, certain tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 subtype of the influenza A virus. researchgate.net Additionally, derivatives of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide have been tested for their activity against vaccinia and cowpox viruses, showing promising results compared to the reference drug cidofovir. nih.gov The substitution pattern on the pyrimidine and associated rings was found to be crucial for antiviral efficacy. nih.gov

Antiangiogenic Properties